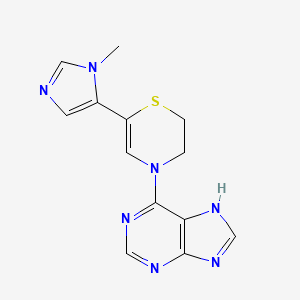
Aplithianine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aplithianine A is an alkaloid isolated from the marine tunicate Aplidium species. This compound has garnered attention due to its potent inhibitory activity against several serine/threonine kinases, including protein kinase A catalytic subunit PKAcα. It has been shown to form complexes with the DNAJB1-PRKACA oncogenic fusion protein, making it a promising candidate for cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aplithianine A can be synthesized through a four-step total synthesis process. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The process includes the formation of key intermediates and their subsequent transformation into this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route developed for laboratory-scale production can be adapted for larger-scale synthesis. This involves optimizing reaction conditions, scaling up the process, and ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Aplithianine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Aplithianine A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying kinase inhibition and developing new synthetic methodologies.
Biology: The compound’s ability to inhibit specific kinases makes it useful for investigating cellular signaling pathways and their roles in various biological processes.
Medicine: this compound’s inhibitory activity against oncogenic fusion proteins positions it as a potential therapeutic agent for cancer treatment, particularly in targeting kinase-related pathways.
Industry: The compound’s unique properties can be harnessed for developing new drugs and therapeutic agents.
Wirkmechanismus
Aplithianine A exerts its effects by inhibiting the catalytic activity of protein kinase A and other serine/threonine kinases. It competitively binds to the ATP pocket of these kinases, preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Aplithianine B: Another alkaloid isolated from the same marine tunicate, showing similar inhibitory activity against kinases.
Staurosporine: A well-known kinase inhibitor with a broad spectrum of activity.
Hymenialdisine: A marine-derived compound with kinase inhibitory properties.
Uniqueness of Aplithianine A: this compound stands out due to its selective inhibition of specific serine/threonine kinases and its ability to form complexes with oncogenic fusion proteins. This selectivity and unique binding properties make it a valuable compound for targeted cancer therapy .
Eigenschaften
Molekularformel |
C13H13N7S |
|---|---|
Molekulargewicht |
299.36 g/mol |
IUPAC-Name |
6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine |
InChI |
InChI=1S/C13H13N7S/c1-19-8-14-4-9(19)10-5-20(2-3-21-10)13-11-12(16-6-15-11)17-7-18-13/h4-8H,2-3H2,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
IEDDDZFQZKDRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


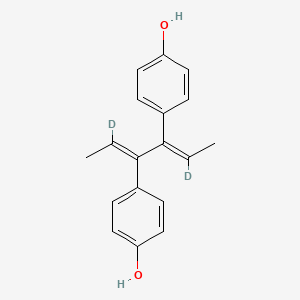


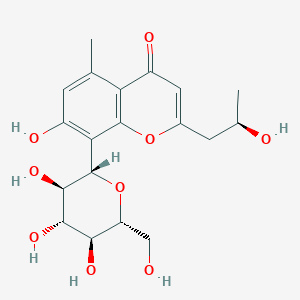


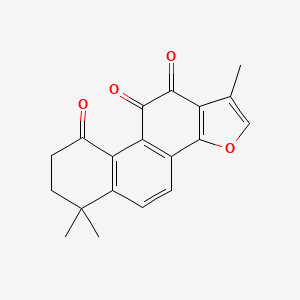
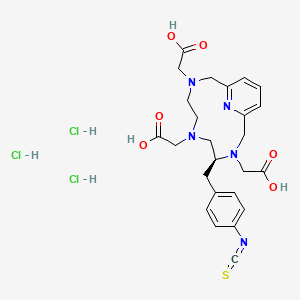
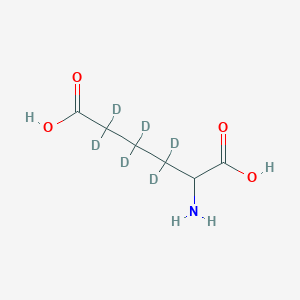
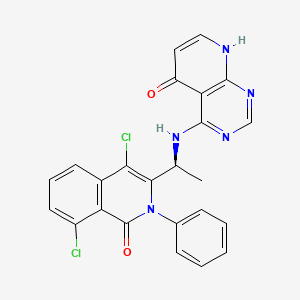
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
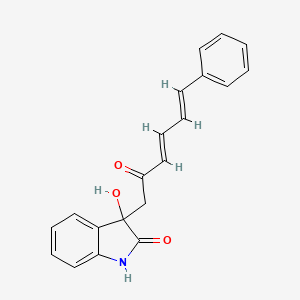

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
